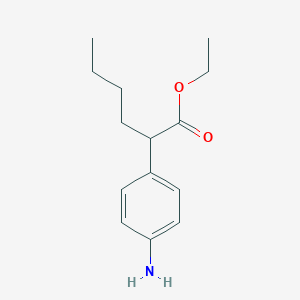![molecular formula C9H6ClNO3 B8633237 methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B8633237.png)
methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of gold, palladium, and phosphoric acid as catalysts to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
- 4-Chloro-pyridine-2-carboxylic acid methyl ester
- Thieno[2,3-c]pyridine derivatives
- Pyridine-2-carboxylic acid derivatives
Comparison: methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3 |
InChI Key |
XVWSBNBMEDUEBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2O1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
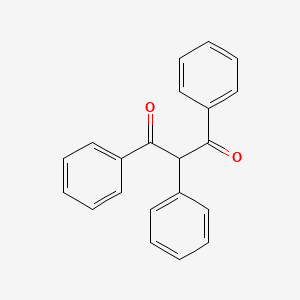
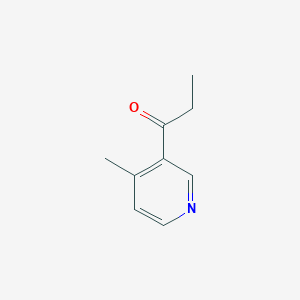
![Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B8633170.png)
![Methyl 4-[(2-methyl-1,3-dioxolan-2-yl)methyl]benzoate](/img/structure/B8633177.png)
![1-[(3R)-3-(3,5-Difluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8633178.png)
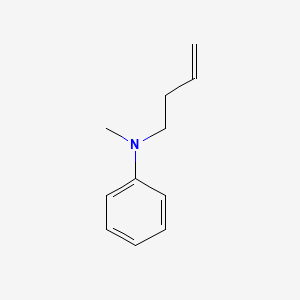
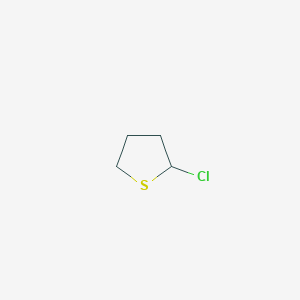

![[6-Hydroxymethyl-3,4-bis-(4-methoxy-phenyl)-cyclohex-3-enyl]-methanol](/img/structure/B8633204.png)
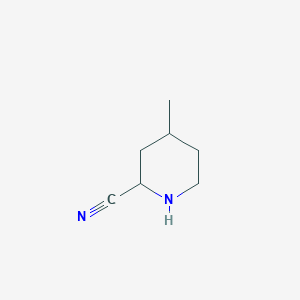

![2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8633216.png)
